(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid
Overview
Description
(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a tert-butoxycarbonyl protecting group, and a boronic acid moiety. Its molecular formula is C16H23BN2O5, and it has a molecular weight of 334.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with a boronic acid precursor under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can lead to the formation of boron-containing alcohols or hydrocarbons.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, biaryl compounds, and boron-containing alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology: In biological research, this compound is used to study the interactions between boronic acids and biological molecules. It can serve as a probe for detecting and quantifying biomolecules that contain diol groups, such as sugars and nucleotides .
Medicine: In medicine, boronic acid derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as enzyme inhibitors, particularly for proteases and kinases, which are important targets in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in materials science and catalysis .
Mechanism of Action
The mechanism of action of (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diol-containing molecules, such as sugars and nucleotides. This interaction can inhibit the activity of enzymes that rely on these molecules, thereby modulating various biological pathways .
Comparison with Similar Compounds
(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid: This compound is similar in structure but lacks the chlorine atom on the phenyl ring.
(4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness: The presence of the chlorine atom in (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic acid imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
IUPAC Name |
[4-chloro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17(23)24)4-5-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWLGRHFYXCFGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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